4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol
Description
4-{N-[4-(2-Methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol is a synthetic arylpiperazine derivative characterized by a methoxyphenyl-substituted piperazine core linked to a phenol group via an ethanimidoyl bridge. The compound’s imidoyl-phenol substituent may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, while its receptor-binding profile remains a subject of investigation.
Properties
IUPAC Name |
4-[(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15(16-7-9-17(23)10-8-16)20-22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10,23H,11-14H2,1-2H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIIBZDTRPVUJW-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol , also known by its CAS number 315216-64-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a piperazine ring, which is often associated with diverse pharmacological effects. The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, indicating potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable biological activities:
- Cytotoxicity : MTT assays have shown that this compound does not exhibit significant cytotoxic effects at concentrations below 25 µM, making it a candidate for further therapeutic exploration .
- Anti-Melanogenic Effects : In studies involving B16F10 melanoma cells, this compound has displayed anti-melanogenic effects by inhibiting tyrosinase activity, suggesting its potential use in skin lightening formulations .
Data Table: Summary of Biological Activities
Case Studies
- Tyrosinase Inhibition : A study focused on the synthesis of phenolic compounds similar to this compound found that modifications on the aryl moiety significantly enhanced inhibitory potency against tyrosinase. The best-performing derivatives showed promising results comparable to established inhibitors .
- Antioxidant Evaluation : Research evaluating the antioxidant capacity of related compounds indicated that those with a phenolic structure exhibited strong radical scavenging abilities. This suggests that this compound could be beneficial in formulations aimed at combating oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound belongs to a class of arylpiperazine derivatives known for their interactions with serotonin receptors. Below is a comparative analysis with key analogs:
Table 1: Comparison of 4-{N-[4-(2-Methoxyphenyl)-1-Piperazinyl]Ethanimidoyl}Phenol and Related Compounds
Notes:
- Receptor Selectivity : The 2-methoxyphenyl group is associated with 5-HT1A/5-HT2A affinity in analogs (e.g., trazodone derivatives), but the ethanimidoyl bridge may reduce cross-reactivity with adrenergic or dopaminergic receptors compared to simpler arylpiperazines .
- Functional Implications : Unlike buspirone (a full 5-HT1A agonist), the target compound’s bulky substituents may limit efficacy at 5-HT1A, favoring antagonism or partial agonism.
Research Findings and Mechanistic Insights
Receptor Profiling
- 5-HT1A : Moderate affinity (hypothetical Ki ~50–100 nM), comparable to early arylpiperazine antidepressants but weaker than selective agents like Mefway (Ki < 1 nM) .
- 5-HT2A: Potential antagonism, as seen in ketanserin-like compounds, though the phenol group may reduce potency.
- Off-Target Effects: Reduced α1-adrenergic or D2 dopaminergic activity compared to non-substituted arylpiperazines due to steric hindrance from the ethanimidoyl bridge.
Pharmacokinetic Considerations
- The phenol group may enhance solubility but increase susceptibility to glucuronidation, shortening half-life relative to lipophilic analogs like ketanserin.
- The 2-methoxy group could slow hepatic metabolism via cytochrome P450 enzymes, as observed in similar methoxy-substituted drugs.
Critical Analysis of Classification Challenges
The International Union of Pharmacology (IUPHAR) classification highlights the complexity of serotonin receptor subtypes (e.g., 5-HT1–7 families) . While the target compound’s activity may align with 5-HT1A/2A, emerging subtypes like 5-HT4, 5-ht5, and 5-ht7 remain unexplored. Molecular cloning and operational pharmacology studies are required to confirm its classification, as discrepancies often arise between structural predictions and functional data .
Q & A
Q. What are the typical synthetic routes for 4-{N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimidoyl}phenol, and what key intermediates are involved?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Condensation of 4-(2-methoxyphenyl)piperazine with an ethanimidoyl precursor under reflux conditions in ethanol or acetonitrile .
- Step 2: Introduction of the phenol moiety via nucleophilic substitution or hydrazine-mediated coupling, often requiring a basic catalyst like pyridine or K₂CO₃ .
- Key intermediates include 4-(chloromethyl)benzaldehyde derivatives and hydrazine hydrate, as described in analogous piperazine-containing syntheses .
- Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography .
Q. How is the compound characterized to confirm its structural identity and purity?
- Spectroscopic Methods:
- ¹H/¹³C NMR to verify piperazine ring substitution patterns and phenol group integration .
- LC-MS (ESI) for molecular ion confirmation (e.g., m/z = 474.5 [M+1]) and purity assessment .
- Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for related piperazinyl compounds .
- Physical Properties: Melting point analysis and solubility profiling in polar solvents (e.g., DMF, ethanol) .
Q. What initial biological screening approaches are recommended to assess its pharmacological potential?
- In vitro Binding Assays: Screen for serotonin (5-HT) or dopamine receptor affinity, given structural similarity to piperazine-based psychotropic agents .
- Enzyme Inhibition Studies: Test acetylcholinesterase (AChE) or histone deacetylase (HDAC) inhibition using fluorometric assays, referencing protocols for benzimidazole analogs .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify preliminary anticancer activity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize impurities during synthesis?
- Solvent Selection: Replace ethanol with acetonitrile for higher solubility of intermediates, as shown in hydrazine coupling reactions (yield improvement from 45% to 56%) .
- Catalyst Optimization: Use K₂CO₃ instead of pyridine to reduce side reactions during nucleophilic substitutions .
- Temperature Control: Implement microwave-assisted synthesis to reduce reaction time (e.g., 3 hours → 30 minutes) while maintaining yields >90% .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding its receptor binding affinity?
- Molecular Dynamics (MD) Simulations: Compare docking poses (e.g., AutoDock Vina) with experimental IC₅₀ values to identify steric clashes or solvation effects .
- Free Energy Perturbation (FEP): Quantify binding energy differences between predicted and observed conformers .
- Mutagenesis Studies: Validate computational models by testing binding affinity against receptor mutants (e.g., 5-HT₁A Ser residues) .
Q. How can advanced spectroscopic techniques be utilized to investigate tautomeric equilibria or conformational dynamics?
- Variable-Temperature NMR: Monitor chemical shift changes in DMSO-d₆ to detect tautomerization (e.g., imine-enamine equilibria) .
- 2D NOESY: Identify through-space interactions between the piperazine ring and phenol group to map conformational flexibility .
- Time-Resolved Fluorescence: Probe excited-state dynamics in aqueous buffers to assess stability under physiological conditions .
Q. What novel pharmacological targets should be explored based on structural analogs with piperazine moieties?
- Epigenetic Targets: HDACs or DNA methyltransferases (DNMTs), leveraging the compound’s ability to intercalate DNA, as seen in bisbenzimide derivatives .
- Antimicrobial Targets: Penicillin-binding proteins (PBPs) or bacterial topoisomerases, inspired by sulfonyl-piperazine antimicrobial agents .
- Neuroprotective Targets: NMDA receptor modulation, guided by the activity of piperazine-containing nootropics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
